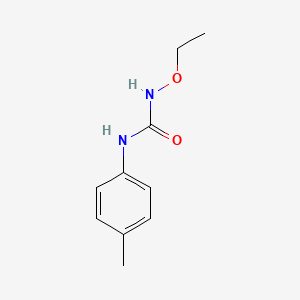

1-Ethoxy-3-(p-tolyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQXNXOLWBSVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 1 Ethoxy 3 P Tolyl Urea

Classical Reaction Pathways for the Formation of the 1-Ethoxy-3-(p-tolyl)urea Scaffold

The traditional methods for forming the urea (B33335) linkage have been well-established for over a century. These pathways often involve highly reactive intermediates and provide a foundational understanding of urea synthesis.

Phosgene-Mediated and Phosgene-Free Approaches to Urea Linkage Synthesis

The reaction of amines with phosgene (B1210022) (COCl₂) has historically been a primary method for urea synthesis. This process typically involves the in situ generation of an isocyanate from a primary amine, which then reacts with a second amine to form the urea. In the context of this compound, this would theoretically involve the reaction of p-toluidine (B81030) with phosgene to form p-tolyl isocyanate, followed by a reaction with ethoxyamine. However, the extreme toxicity of phosgene gas has led to a significant shift towards safer alternatives.

Phosgene-free approaches utilize less hazardous reagents to achieve the same carbonyl insertion. Triphosgene (B27547), a solid and therefore safer to handle equivalent of phosgene, can be employed. Other common phosgene surrogates include carbonyldiimidazole (CDI), which reacts with amines to form an activated carbamoyl (B1232498) intermediate that subsequently reacts with another amine. While direct literature for the synthesis of this compound using these specific methods is scarce, the general applicability of these reagents is well-documented for a wide range of unsymmetrical ureas.

Coupling Reactions Involving Aniline and Isocyanate Precursors

The most direct and widely employed classical method for the synthesis of this compound involves the coupling of p-tolyl isocyanate with ethoxyamine. The isocyanate, which is commercially available, serves as an electrophilic carbonyl source that readily reacts with the nucleophilic ethoxyamine. nih.govresearchgate.net This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature or with gentle heating.

A general procedure for a closely related analogue, N-methoxy-N'-aryl ureas, involves the dropwise addition of the aryl isocyanate to a solution of methoxyamine hydrochloride and a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). rsc.org The base is necessary to neutralize the hydrochloride salt and liberate the free alkoxyamine for reaction. The reaction proceeds readily to afford the desired N-alkoxy-N'-aryl urea.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| p-Tolyl isocyanate | Ethoxyamine hydrochloride | Triethylamine | DMF | This compound | Not reported | Inferred from rsc.org |

| Aryl isocyanate | Methoxyamine hydrochloride | Triethylamine | DMF | N-Methoxy-N'-aryl urea | 93 | rsc.org |

Modern Catalytic Strategies for the Preparation of this compound

In recent years, the development of catalytic methods has revolutionized urea synthesis, offering milder reaction conditions, improved functional group tolerance, and pathways that avoid the use of pre-functionalized starting materials like isocyanates.

Transition-Metal Catalysis in Urea Derivative Synthesis

Transition-metal catalysis provides several avenues for the synthesis of urea derivatives, often through the carbonylation of amines using carbon monoxide or carbon dioxide as a C1 source. Palladium, rhodium, and copper complexes have been shown to be effective catalysts for such transformations. For instance, the palladium-catalyzed carbonylation of anilines and amines offers a direct route to unsymmetrical ureas.

While specific examples for the synthesis of this compound using these methods are not prevalent in the literature, the general catalytic cycles suggest feasibility. A hypothetical approach could involve the palladium-catalyzed coupling of p-toluidine, ethoxyamine, and a carbon monoxide source. Challenges in this approach would include controlling the chemoselectivity to prevent the formation of symmetrical ureas.

Organocatalytic Methods for the Formation of this compound

Organocatalysis has emerged as a powerful, metal-free alternative for promoting a variety of chemical transformations, including urea synthesis. These catalysts often operate through hydrogen bonding or Lewis base activation. For the synthesis of ureas, catalysts such as N-heterocyclic carbenes (NHCs) and various phosphine-based catalysts have been employed.

One notable organocatalytic approach involves the use of a phosphine (B1218219) catalyst to facilitate the reaction between an amine and carbon dioxide to form a carbamate (B1207046) intermediate, which can then react with a second amine. While not explicitly demonstrated for N-alkoxy ureas, this methodology presents a potentially greener route to compounds like this compound, avoiding the use of toxic phosgene or pre-formed isocyanates.

Principles of Green Chemistry Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through this lens.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: The ideal synthesis would maximize the incorporation of all starting material atoms into the final product. The classical isocyanate route generally has good atom economy.

Use of Safer Solvents and Auxiliaries: Moving away from chlorinated solvents like dichloromethane towards greener alternatives such as 2-methyltetrahydrofuran (B130290) or even water is a key goal. Recent studies have demonstrated the feasibility of "on-water" synthesis for unsymmetrical ureas, which can lead to simplified purification and reduced environmental impact. researchgate.netbohrium.com

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric approaches. The development of efficient transition-metal or organocatalysts for the direct synthesis of this compound from readily available starting materials like p-toluidine, ethoxyamine, and CO₂ would be a significant advancement.

Designing Safer Chemicals: This principle extends to the reagents used in the synthesis. The move away from phosgene to safer alternatives like triphosgene or CDI is a prime example of this principle in action.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses that minimize waste generation. |

| Atom Economy | Favoring addition reactions (e.g., isocyanate + amine) over substitution reactions with poor atom economy. |

| Less Hazardous Chemical Synthesis | Replacing toxic reagents like phosgene with safer alternatives (e.g., CDI, triphosgene) or catalytic CO₂ utilization. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in place of traditional volatile organic compounds. researchgate.netbohrium.com |

| Catalysis | Employing catalytic methods (transition-metal or organocatalysis) to reduce reagent consumption and energy use. |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a significant goal in green chemistry. For the synthesis of ureas, including this compound, eliminating volatile organic solvents (VOCs) can significantly reduce the environmental impact of the process. acs.org

Solvent-free synthesis of ureas from isocyanates and amines can be achieved by directly mixing the neat reactants, often with gentle heating to facilitate the reaction. csic.es This approach is particularly effective when one of the reactants is a liquid at the reaction temperature. In the case of this compound synthesis, p-tolyl isocyanate is a liquid at room temperature, which can act as both a reactant and a reaction medium. The reaction with O-ethylhydroxylamine, which is also a liquid, can proceed efficiently without the need for an additional solvent. This method not inly simplifies the work-up procedure but also minimizes waste generation. csic.es

Water-mediated synthesis is another environmentally friendly approach. acs.org The "on-water" reaction of isocyanates with amines has been shown to be a sustainable process for the synthesis of unsymmetrical ureas. acs.org This method often leads to simple product isolation through filtration, as the urea product is typically insoluble in water, and allows for the recycling of the water effluent. acs.org

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound from p-tolyl isocyanate and O-ethylhydroxylamine is an addition reaction, which is inherently atom-economical. In an ideal scenario, all the atoms of the reactants are incorporated into the final product, with no byproducts formed. The reaction can be represented as follows:

CH₃C₆H₄NCO + H₂NOC₂H₅ → CH₃C₆H₄NHC(O)NHOC₂H₅

This reaction demonstrates a 100% theoretical atom economy, a key principle of green chemistry. rsc.org The reaction efficiency, however, is also dependent on the reaction yield and the simplicity of the purification process. High-yielding reactions that require minimal purification steps are considered highly efficient.

Optimization of Reaction Parameters and Scale-Up Considerations for this compound Synthesis

Temperature, Pressure, and Concentration Effects

The reaction rate and yield of the synthesis of this compound are influenced by several parameters, including temperature, pressure, and the concentration of reactants.

Temperature: The reaction between an isocyanate and an amine is typically exothermic. While many reactions proceed smoothly at room temperature, gentle heating can sometimes be employed to increase the reaction rate. lnu.edu.cn However, elevated temperatures can also lead to side reactions, such as the trimerization of the isocyanate or the decomposition of the urea product. kglmeridian.com Therefore, optimizing the temperature is crucial for maximizing the yield and purity of the desired product. For the synthesis of this compound, a temperature range of 25-60 °C would likely be optimal.

Pressure: For reactions conducted in the liquid phase at temperatures below the boiling points of the reactants and solvent, pressure typically does not have a significant effect on the reaction rate. However, when working with volatile reactants or at elevated temperatures, conducting the reaction in a sealed vessel can be necessary to prevent the loss of material.

Concentration: In solvent-based syntheses, the concentration of the reactants can influence the reaction rate. Higher concentrations generally lead to faster reactions. However, in some cases, high concentrations can also promote side reactions. In solvent-free conditions, the "concentration" is at its maximum, which often leads to rapid reaction rates. csic.es

Table 1: Hypothetical Data for Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Reactant Ratio (Isocyanate:Amine) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 25 | 1:1 | 4 | 85 |

| 2 | Toluene | 60 | 1:1 | 1 | 92 |

| 3 | THF | 25 | 1:1 | 6 | 82 |

| 4 | THF | 60 | 1:1 | 2 | 90 |

| 5 | Solvent-Free | 25 | 1:1 | 2 | 95 |

| 6 | Solvent-Free | 60 | 1:1 | 0.5 | 97 |

| 7 | Water | 25 | 1:1 | 8 | 75 |

This table presents hypothetical data for illustrative purposes.

Purification and Isolation Techniques for High Purity this compound

The purification of this compound is essential to obtain a product of high purity, which is often required for subsequent applications. The choice of purification method depends on the physical properties of the product and the nature of any impurities.

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. quora.com The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to allow the product to crystallize out, leaving the impurities dissolved in the solvent. quora.com Common solvents for the recrystallization of ureas include ethanol, methanol, ethyl acetate (B1210297), or mixtures of these solvents with water or hexanes. quora.comrochester.edu The choice of solvent is critical and should be determined experimentally to achieve the best balance of solubility and recovery.

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. rug.nl This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or a mixture of solvents). For ureas, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane with a more polar solvent like ethyl acetate or methanol. rug.nl

Filtration and Washing: In cases where the product precipitates from the reaction mixture in high purity, simple filtration followed by washing with a suitable solvent to remove any residual starting materials or byproducts may be sufficient. acs.org This is often the case in "on-water" or solvent-free syntheses where the urea product is insoluble in the reaction medium.

Advanced Chemical Reactivity and Transformation Mechanisms of 1 Ethoxy 3 P Tolyl Urea

Electrophilic and Nucleophilic Reactivity Profiles of the 1-Ethoxy-3-(p-tolyl)urea Moiety

The electronic character of the urea (B33335) functional group is complex, possessing both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. The substituents on the nitrogen atoms significantly modulate this reactivity.

The nitrogen atoms of the urea moiety in this compound can act as nucleophiles. The nitrogen adjacent to the p-tolyl group is generally more nucleophilic than the nitrogen bearing the ethoxy group, due to the electron-donating nature of the tolyl group and the electron-withdrawing inductive effect of the oxygen atom in the ethoxy group.

Reactions at these nitrogen atoms can include:

Alkylation and Acylation: The nitrogen atoms can undergo reactions with electrophiles such as alkyl halides and acyl chlorides. These reactions would likely occur under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.

Reaction with Isocyanates: The urea nitrogens can react with isocyanates to form biuret (B89757) structures. This is a common reaction for ureas and is driven by the nucleophilic character of the NH groups. wikipedia.org

While ureas are often considered poor nucleophiles due to the delocalization of the nitrogen lone pairs into the carbonyl group, their anions are significantly more reactive. researchgate.netsemanticscholar.org

The ethoxy and p-tolyl groups also influence the reactivity of the molecule and can themselves be sites of transformation.

Ethoxy Group: The N-O bond in the ethoxyurea moiety can be susceptible to cleavage under certain conditions. For instance, alcoholysis of related N-acyloxy-N-alkoxycarbamates can lead to the substitution of the alkoxy group. oszk.hu While not a direct analogue, this suggests that the ethoxy group in this compound could potentially be displaced by other nucleophiles under specific catalytic conditions.

p-Tolyl Group: The aromatic ring of the p-tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho to the methyl group (and meta to the urea substituent). Such reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, provided the reaction conditions are compatible with the urea functionality.

Hydrolysis and Degradation Pathways of this compound under Various Chemical Conditions

The hydrolysis of ureas is a critical degradation pathway, the rate and mechanism of which are highly dependent on the pH of the medium. viu.ca For this compound, hydrolysis would likely proceed via an addition-elimination mechanism at the carbonyl carbon. viu.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen would be protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule would then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the leaving groups would lead to the formation of p-toluidine (B81030), ethoxyamine, and carbon dioxide. Studies on the acidolytic degradation of other urea derivatives have shown that they can decompose into smaller fragments. rsc.org

Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion would directly attack the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate would similarly yield p-toluidine, ethoxyamine, and carbonate.

Thermal Degradation: Theoretical studies on the thermal decomposition of urea derivatives indicate that they primarily decompose through four-center pericyclic reactions, yielding isocyanates and amines. nih.govresearchgate.net For this compound, thermal degradation would likely produce p-tolyl isocyanate and ethoxyamine. The presence of the ethoxy group might influence the decomposition temperature and the relative rates of different decomposition pathways. The thermal decomposition of urea itself yields ammonia (B1221849) and isocyanic acid. jst.go.jp

The following table summarizes the likely degradation products under different conditions:

| Condition | Reactants | Major Products |

| Acidic Hydrolysis | This compound, H₂O, H⁺ | p-Toluidine, Ethoxyamine, Carbon Dioxide |

| Basic Hydrolysis | This compound, H₂O, OH⁻ | p-Toluidine, Ethoxyamine, Carbonate |

| Thermal Degradation | This compound, Heat | p-Tolyl isocyanate, Ethoxyamine |

Kinetic and Mechanistic Elucidation of Reactions Involving this compound

While specific kinetic data for this compound is not available, general principles of urea reactivity and studies on analogous compounds can provide insights into its reaction kinetics and mechanisms. acs.orgacs.org

Rate = (kₐ[H⁺] + kₙ + kₑ[OH⁻]) [this compound]

Where:

kₐ is the second-order rate constant for acid-catalyzed hydrolysis.

kₙ is the first-order rate constant for neutral hydrolysis.

kₑ is the second-order rate constant for base-catalyzed hydrolysis.

The values of these rate constants would be influenced by the electronic and steric effects of the ethoxy and p-tolyl groups. The electron-donating p-tolyl group would likely decrease the rate of nucleophilic attack at the carbonyl carbon, while the electron-withdrawing ethoxy group would increase it.

The reactions of this compound are proposed to proceed through various transition states and intermediates.

Hydrolysis: The hydrolysis reaction involves a tetrahedral intermediate formed by the nucleophilic attack of water or hydroxide on the carbonyl carbon. viu.ca The transition state leading to this intermediate would involve the partial formation of the new carbon-oxygen bond and partial breaking of the carbonyl pi bond. Computational studies on urea hydrolysis have detailed the energetics and structures of such intermediates and transition states. nih.govarxiv.org

Electrophilic Aromatic Substitution: Reactions on the p-tolyl ring would proceed through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The transition state for the formation of this intermediate is the rate-determining step.

Thermal Decomposition: The pericyclic decomposition mechanism is thought to proceed through a four-membered cyclic transition state involving the transfer of a hydrogen atom from a nitrogen to the other nitrogen, with concomitant cleavage of the C-N bond to form the isocyanate and amine products. nih.gov

The following table outlines the proposed intermediates and transition states for key reactions:

| Reaction | Proposed Intermediate | Proposed Transition State |

| Hydrolysis | Tetrahedral adduct at the carbonyl carbon | Structure with partial C-O bond formation and C=O pi bond breaking |

| Electrophilic Aromatic Substitution | Sigma complex (Wheland intermediate) | Structure leading to the formation of the sigma complex |

| Thermal Decomposition | Not a discrete intermediate | Four-membered cyclic structure |

Role of this compound in Multicomponent and Tandem Reaction Sequences

Extensive literature searches did not yield specific examples or detailed research findings regarding the role of this compound in multicomponent and tandem reaction sequences. While the broader class of ureas can participate in such reactions, and the p-tolyl group is a common substituent in organic synthesis, no documented instances specifically detail the application or mechanistic behavior of this compound as a reactant, catalyst, or intermediate in these complex transformations.

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product, incorporating the majority of the atoms from the reactants. Tandem reactions, also known as cascade or domino reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot without the isolation of intermediates. These methodologies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.

Although no direct evidence for the participation of this compound in these reaction types was found, related urea derivatives have been utilized in various MCRs and tandem sequences. For instance, other substituted ureas can act as nucleophiles or precursors to reactive intermediates in the synthesis of heterocyclic compounds. Similarly, molecules containing a p-tolyl moiety are prevalent in catalytic systems and as building blocks in complex molecular architectures.

The absence of specific data for this compound in the context of multicomponent and tandem reactions suggests that this particular compound may not have been explored for these applications, or that such research has not been published in the accessible scientific literature. Therefore, a detailed analysis of its role, including research findings and data tables, cannot be provided at this time.

Systematic Investigation of Derivatives and Analogues of 1 Ethoxy 3 P Tolyl Urea

Design and Synthesis of Structurally Modified 1-Ethoxy-3-(p-tolyl)urea Analogues

The synthesis of the parent compound, this compound, is typically achieved through the reaction of p-tolyl isocyanate with O-ethylhydroxylamine. This straightforward condensation provides a reliable route to the core scaffold, which serves as the starting point for further derivatization. Alternative methods, such as using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) to first activate O-ethylhydroxylamine before reaction with p-toluidine (B81030), offer safer synthetic pathways. nih.gov

The electronic and steric properties of the p-tolyl group can be systematically altered by introducing various substituents onto the phenyl ring. The synthesis of these analogues generally involves reacting the appropriately substituted phenyl isocyanate with O-ethylhydroxylamine. The nature and position of these substituents are expected to influence the compound's chemical properties, such as hydrogen bonding capability, solubility, and melting point. nih.govresearchgate.net

For instance, introducing electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) is hypothesized to increase the acidity of the N-H proton, potentially altering its hydrogen-bonding characteristics. Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) would have the opposite effect. The position of these substituents (ortho, meta, or para to the urea (B33335) linkage) would also impart significant effects. Research on related 1,3-disubstituted ureas has shown that halogen substituents and their positions on the phenyl ring can decrease melting points, a property that can be advantageous in material science applications. researchgate.net

Table 1: Proposed Analogues of this compound with Phenyl Ring Modifications and Predicted Physicochemical Properties

| Compound Name | Substituent (R) | Position | Predicted Effect on N-H Acidity | Predicted Effect on Melting Point |

| 1-Ethoxy-3-(4-methyl-3-nitrophenyl)urea | -NO₂ | meta | Increase | Increase |

| 1-Ethoxy-3-(3-chloro-4-methylphenyl)urea | -Cl | meta | Slight Increase | Decrease |

| 1-Ethoxy-3-(3-fluoro-4-methylphenyl)urea | -F | meta | Slight Increase | Decrease |

| 1-Ethoxy-3-(4-methoxy-phenyl)urea | -OCH₃ | para (replacing -CH₃) | Decrease | Variable |

| 1-Ethoxy-3-(4-cyanophenyl)urea | -CN | para (replacing -CH₃) | Significant Increase | Increase |

Variations in the Alkoxy Group (e.g., Longer Chain Ethers)

Modification of the alkoxy group at the N1 position provides another avenue for tuning the molecule's properties, particularly its lipophilicity and steric profile. Synthetically, these analogues can be prepared by reacting p-tolyl isocyanate with the corresponding O-alkylhydroxylamines (e.g., O-methyl-, O-propyl-, O-isopropyl-, O-benzylhydroxylamine).

Increasing the length of the alkyl chain (e.g., from ethoxy to butoxy) would predictably increase the lipophilicity of the molecule. Introducing branching (e.g., isopropoxy or tert-butoxy) or aromatic rings (e.g., benzyloxy) would introduce distinct steric constraints around the N1-C=O bond, potentially influencing the molecule's conformational preferences and intermolecular interactions.

Table 2: Proposed Analogues of this compound with Alkoxy Group Variations

| Compound Name | Alkoxy Group (R-O-) | Chain Type | Predicted Effect on Lipophilicity |

| 1-Methoxy-3-(p-tolyl)urea | Methoxy | Linear | Decrease (vs. Ethoxy) |

| 1-Propoxy-3-(p-tolyl)urea | n-Propoxy | Linear | Increase |

| 1-Isopropoxy-3-(p-tolyl)urea | Isopropoxy | Branched | Increase |

| 1-Butoxy-3-(p-tolyl)urea | n-Butoxy | Linear | Significant Increase |

| 1-Benzyloxy-3-(p-tolyl)urea | Benzyloxy | Arylalkyl | Significant Increase |

Structural Isomers and Conformationally Restricted Analogues

Furthermore, creating conformationally restricted analogues can lock the molecule into specific spatial arrangements. The urea functionality in N,N'-diaryl ureas typically prefers a trans,trans conformation in the solid state. nih.gov To explore other conformations, the urea moiety can be incorporated into a cyclic system. For example, a reaction sequence starting with a suitably functionalized p-toluidine derivative could lead to the formation of a diazolidinone or other heterocyclic ring, thereby restricting bond rotation and defining the orientation of the substituents.

Exploration of Functional Group Transformations on the this compound Scaffold

The urea moiety is a versatile functional group that can serve as a precursor for various heterocyclic systems. tandfonline.com Investigating these transformations on the this compound scaffold can generate a diverse library of more complex molecules.

A key example is the synthesis of hydantoin (B18101) derivatives. In a multi-component reaction, a urea derivative can react with a ketone (like ethyl pyruvate) and an amine under specific conditions to form substituted imidazolidine-2,4-diones (hydantoins). tandfonline.com Applying this to this compound could yield novel N-alkoxy hydantoin structures.

Other potential transformations include:

Thionation: Reaction with Lawesson's reagent or phosphorus pentasulfide could convert the carbonyl oxygen into sulfur, yielding 1-Ethoxy-3-(p-tolyl)thiourea.

Guanidinylation: Activation of the carbonyl group followed by reaction with an amine could lead to the formation of guanidinium (B1211019) salts.

Cyclocondensation: Reactions with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, could be explored for the synthesis of pyrimidine-based heterocycles, as seen in variations of the Biginelli reaction. tandfonline.com

Regioselectivity and Stereoselectivity in the Derivatization of this compound

The two nitrogen atoms in the this compound scaffold are chemically distinct, raising questions of regioselectivity in reactions such as N-alkylation or N-acylation. The N1 atom is bonded to an electron-withdrawing ethoxy group, while the N3 atom is bonded to the p-tolyl group. This electronic difference suggests that the N3 atom is likely more nucleophilic.

Therefore, in an N-alkylation reaction using a base and an alkyl halide, the alkyl group is predicted to add selectively to the N3 position. The choice of base and solvent can be critical in controlling this selectivity, as studies on other heterocyclic systems have shown that reaction conditions can modulate the site of alkylation. beilstein-journals.orgresearchgate.net A systematic study using different bases (e.g., NaH, K₂CO₃) and solvents (e.g., THF, DMF) would be necessary to determine the optimal conditions for selective N1 versus N3 functionalization.

Stereoselectivity can be introduced by using chiral starting materials or reagents. For example, synthesizing analogues with a chiral alkoxy group, such as (S)-1-(sec-butoxy)-3-(p-tolyl)urea, would result in a chiral molecule. Subsequent derivatization of this scaffold could proceed with diastereoselectivity, influenced by the existing stereocenter. The design of chiral urea derivatives is an active area of research, as these molecules can act as powerful organocatalysts in asymmetric synthesis. mdpi.comrsc.org

Synthesis of Polymeric Structures Containing this compound Units

The incorporation of the this compound structure into a polymer backbone can lead to novel materials with unique properties derived from the urea group's ability to form strong, directional hydrogen bonds. Several strategies can be envisioned for this purpose.

Chain-Growth Polymerization: A polymerizable functional group, such as a vinyl, acrylate, or methacrylate (B99206) group, could be attached to the scaffold. For example, synthesizing an analogue like 1-Ethoxy-3-(4-vinylphenyl)urea or 1-(2-methacryloyloxyethoxy)-3-(p-tolyl)urea would create a monomer. acs.orgtandfonline.com This monomer could then undergo free-radical or controlled polymerization to yield a polymer with this compound units as side chains. These side chains can promote inter-chain hydrogen bonding, influencing the polymer's thermal and mechanical properties. tandfonline.com

Step-Growth Polycondensation: The this compound unit can be integrated into the main chain of a polyurea. This would require the synthesis of a bifunctional monomer. For instance, a diamine derivative could be prepared and subsequently polymerized with a diisocyanate. A more direct, isocyanate-free approach involves the melt polycondensation of urea or its derivatives with diamines. digitellinc.comrsc.org By designing a monomer that contains the core this compound structure but is terminated with reactive groups (e.g., amines, carboxylic acids), it could be incorporated into various polymer backbones, including polyureas and polyamides. Research has demonstrated the synthesis of novel polyureas by polymerizing custom-synthesized diisocyanates with various aromatic diamines. researchgate.net A similar approach could be adapted for monomers containing the target scaffold.

Sophisticated Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 1 Ethoxy 3 P Tolyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Ethoxy-3-(p-tolyl)urea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides conclusive evidence for its structure and connectivity.

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The p-tolyl moiety will show a singlet for the methyl protons and two doublets in the aromatic region, typical of a 1,4-disubstituted benzene (B151609) ring. The urea (B33335) N-H protons would likely appear as two separate broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the urea group is expected to have the most downfield chemical shift. The carbons of the p-tolyl ring will show four distinct signals, with the ipso-carbon attached to the nitrogen and the carbon bearing the methyl group having characteristic shifts. The ethoxy group will display two signals for its methyl and methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.2 (triplet) | ~15 |

| Ethoxy CH₂ | ~3.9 (quartet) | ~65 |

| p-Tolyl CH₃ | ~2.3 (singlet) | ~21 |

| p-Tolyl Ar-H | ~7.1 (doublet), ~7.3 (doublet) | ~120, ~130, ~134, ~135 |

| Urea N-H (ethoxy side) | ~8.0-8.5 (broad singlet) | - |

| Urea N-H (tolyl side) | ~8.5-9.0 (broad singlet) | - |

| Urea C=O | - | ~155 |

To confirm the assignments from one-dimensional NMR, a series of two-dimensional experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between the ethoxy CH₂ and CH₃ protons, confirming their connectivity. It would also show correlations between the adjacent aromatic protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethoxy and p-tolyl methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H protons to the urea carbonyl carbon and the aromatic carbons, and the ethoxy CH₂ protons to the urea carbonyl carbon. These correlations are crucial for establishing the connectivity across the urea linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands.

N-H Stretching: Two distinct bands are anticipated in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H groups.

C=O Stretching (Amide I band): A strong absorption band is expected around 1630-1680 cm⁻¹ due to the carbonyl stretch of the urea moiety.

N-H Bending and C-N Stretching (Amide II and III bands): These vibrations typically appear in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.

C-O Stretching: The stretching of the ethoxy C-O bond should give rise to a signal in the 1050-1250 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The p-tolyl group will exhibit characteristic aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations often showing strong signals.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |

| N-H Bend (Amide II) | 1500-1600 | 1500-1600 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch (Amide III) | 1200-1400 | 1200-1400 |

| C-O Stretch | 1050-1250 | 1050-1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₄N₂O₂), the calculated exact mass would be confirmed by HRMS analysis, typically with an error of less than 5 ppm.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. Common fragmentation pathways for phenylurea derivatives include cleavage of the urea C-N bonds. Expected fragmentation could involve the loss of the ethoxy group, the p-tolyl group, or cleavage to form p-tolyl isocyanate and ethoxyamine fragments.

Table 3: Predicted HRMS Data for this compound (Note: These are predicted values and may vary from experimental data.)

| Ion | Formula | Calculated m/z | Predicted Fragment |

| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.1134 | Molecular Ion |

| [M-C₂H₅O]⁺ | C₈H₁₀N₂O⁺ | 150.0793 | Loss of ethoxy radical |

| [C₇H₇NCO]⁺ | C₈H₇NO⁺ | 133.0528 | p-Tolyl isocyanate fragment |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tolyl cation |

X-ray Crystallography for Single-Crystal Solid-State Structural Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles.

Table 4: Predicted X-ray Crystallographic Parameters for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Lengths | ~1.35 Å |

| N-C(aryl) Bond Length | ~1.42 Å |

| N-O Bond Length | ~1.40 Å |

| O-C(ethyl) Bond Length | ~1.43 Å |

| C(carbonyl)-N-C(aryl) Angle | ~125° |

| C(carbonyl)-N-O Angle | ~115° |

| N-O-C(ethyl) Angle | ~110° |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is dictated by a network of non-covalent intermolecular interactions, which govern its crystal packing. The urea functionality is a potent director of self-assembly due to its capacity for forming strong and directional hydrogen bonds. nih.govnih.gov

The primary interaction responsible for the supramolecular assembly of urea derivatives is the hydrogen bond formed between the N-H groups (donors) and the carbonyl oxygen (C=O) (acceptor). mdpi.comnih.gov In the case of this compound, both the N-H proton adjacent to the tolyl group and the N-H proton adjacent to the ethoxy group can participate in hydrogen bonding. This typically leads to the formation of well-defined, repeating patterns in the crystal lattice.

Based on extensive studies of similar N,N'-disubstituted ureas, several key crystal packing motifs can be anticipated for this compound: reading.ac.ukresearchgate.net

One-Dimensional Chains: The most common motif involves the formation of infinite one-dimensional chains where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. Each urea molecule donates two hydrogen bonds to two different neighboring molecules and accepts two hydrogen bonds from two other neighbors, creating a robust, tape-like or ribbon structure.

Dimers: In some arrangements, pairs of molecules can form cyclic dimers through a pair of self-complementary N-H···O=C hydrogen bonds. These dimeric units then pack into the crystal lattice, often interacting via weaker forces.

Layered Structures: The one-dimensional chains can further assemble into two-dimensional sheets or layers. These layers are held together by weaker interactions, such as van der Waals forces or C-H···O interactions involving the ethoxy and tolyl groups. The aromatic p-tolyl groups may also engage in π-π stacking interactions, further stabilizing the layered arrangement.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H (Urea) | C=O (Urea) | 2.8 - 3.2 | Primary driver of self-assembly into chains or dimers. |

| van der Waals Forces | Alkyl/Aryl groups | Alkyl/Aryl groups | Variable | Contributes to overall crystal stability and packing efficiency. |

| π-π Stacking | p-tolyl ring | p-tolyl ring | 3.3 - 3.8 | Can influence the stacking of layers or chains. |

| C-H···O Interaction | C-H (Aryl/Alkyl) | C=O (Urea) | 3.0 - 4.0 | Secondary interaction that provides additional stabilization. |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation of Isomeric Forms

Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and effective technique for the analysis of urea derivatives due to their polarity and thermal sensitivity. mtc-usa.com A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For this compound, a gradient elution method is often preferred to ensure good resolution and reasonable analysis times. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. acs.orgthermofisher.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the tolyl chromophore exhibits strong absorbance (typically around 240-250 nm). researchgate.net The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

Separation of Isomeric Forms by HPLC:

HPLC is particularly powerful for separating structural isomers, such as positional isomers (e.g., 1-Ethoxy-3-(o-tolyl)urea or 1-Ethoxy-3-(m-tolyl)urea). These isomers, while having the same mass, exhibit slight differences in polarity and three-dimensional shape. These differences lead to differential interactions with the stationary phase, resulting in distinct retention times and allowing for their separation and quantification. A well-optimized method with a high-efficiency column can resolve these closely related compounds.

Table 2: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 30% B to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | Diode Array Detector (DAD) at ~245 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC)

Direct analysis of urea compounds by GC is challenging due to their high polarity, low volatility, and thermal instability, which can lead to decomposition in the hot injector port. chromforum.orggoogle.com Therefore, a derivatization step is often required to convert the urea into a more volatile and thermally stable analogue before GC analysis. google.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents can be used for this purpose.

Once derivatized, the compound can be analyzed using a GC system equipped with a nonpolar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). Detection is typically performed using a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (MS) for definitive identification of impurities. GC-MS is particularly useful as it provides both retention time data and mass spectral information, allowing for the structural elucidation of unknown byproducts or contaminants. nih.gov

While effective for purity assessment, GC is generally less suited than HPLC for the routine separation of thermally labile positional isomers of substituted ureas due to the potential for on-column degradation or incomplete derivatization.

Theoretical and Computational Chemistry Approaches Applied to 1 Ethoxy 3 P Tolyl Urea

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction of 1-Ethoxy-3-(p-tolyl)urea

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and orbital energies. For this compound, QM calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comchalcogen.ro A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the p-tolyl group and the urea (B33335) moiety, which can donate electrons. Conversely, the LUMO is likely to be distributed over the carbonyl group of the urea, which is an electron-withdrawing group. The interaction of the HOMO of a nucleophile with the LUMO of an electrophile governs the course of many chemical reactions. acs.orgyoutube.com

Illustrative Frontier Molecular Orbital Data for a Urea Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

This table presents typical values for a urea derivative, illustrating the concepts of HOMO-LUMO analysis. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmaterials.internationalresearchgate.net The MEP map displays different colors to represent varying electrostatic potentials on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. materials.international

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles. The hydrogen atoms of the urea's N-H groups would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack or their ability to act as hydrogen bond donors. beilstein-journals.org The aromatic ring of the p-tolyl group would also show regions of varying potential, influencing its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound. ethz.charxiv.orgnih.gov

These simulations can reveal the preferred three-dimensional structures (conformers) of the molecule in different environments, such as in solution or in a crystal lattice. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its shape. MD simulations can also be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, by analyzing the non-covalent interactions like hydrogen bonds and van der Waals forces.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics Involving this compound

Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net It is particularly useful for studying the mechanisms and energetics of chemical reactions. For this compound, DFT studies can be employed to investigate various potential reaction pathways, such as its synthesis, decomposition, or its reactions with other chemical species. acs.org

By calculating the energies of reactants, transition states, and products, DFT can determine the activation energies and reaction enthalpies for different pathways, allowing for the prediction of the most favorable reaction mechanism. For instance, a DFT study could elucidate the step-by-step process of the formation of this compound from its precursors, providing valuable insights for optimizing its synthesis.

Illustrative Reaction Energetics from a DFT Study of a Urea Derivative Reaction

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Reactant to Transition State 1 | 15.2 | |

| Transition State 1 to Intermediate | -5.7 | |

| Intermediate to Transition State 2 | 10.8 | |

| Transition State 2 to Product | -20.1 |

This table provides representative data from a DFT study on a chemical reaction involving a urea derivative, showcasing the type of information that can be obtained.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Reactivity/Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their experimentally determined reactivity or physical properties. nih.govtandfonline.commui.ac.ir While QSAR (Quantitative Structure-Activity Relationship) models focus on biological activity, QSPR models can predict a wide range of chemical properties. biu.ac.ilnih.govacs.org

For a class of compounds like substituted ureas, a QSPR model could be developed to predict properties such as solubility, melting point, or reactivity based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Although developing a QSPR model requires a dataset of related compounds with known properties, once established, it could be used to predict the properties of new, unsynthesized molecules like this compound, thereby guiding experimental efforts. The predictive quality of QSAR/QSPR models is often assessed using statistical parameters like the square of the correlation coefficient (r²), the cross-validated r² (q²), and the predictive r² for an external test set. tandfonline.com

Advanced Applications of 1 Ethoxy 3 P Tolyl Urea in Non Biological Chemical Systems and Materials Science

1-Ethoxy-3-(p-tolyl)urea as a Precursor or Intermediate in Fine Chemical Synthesis

The utility of a chemical compound as a precursor or intermediate is determined by its reactivity and the strategic positioning of its functional groups, which allow for the construction of more complex molecules. For this compound, the ethoxy and p-tolylurea (B1198767) moieties present potential sites for chemical modification.

Synthesis of Specialized Organic Reagents

There is a lack of specific documented instances of this compound being used as a direct precursor for specialized organic reagents in publicly accessible scientific literature. In principle, the urea (B33335) functionality could be a precursor to isocyanates or other reactive species, while the aromatic tolyl group could undergo various electrophilic substitution reactions. However, specific examples of such transformations to create targeted reagents are not readily found.

Preparation of Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on building blocks with well-defined reactivity and stereochemistry. While urea derivatives can participate in hydrogen bonding and act as linkers in supramolecular chemistry, there is no specific information available on the use of this compound in the directed synthesis of intricate molecular structures.

Integration of this compound into Novel Polymeric Structures and Advanced Materials

Polyureas are a class of polymers known for their high tensile strength and thermal stability, often synthesized from the reaction of isocyanates and amines. While this compound contains a urea linkage, its direct integration as a monomer into novel polymeric structures is not described in the available literature. It is conceivable that it could be chemically modified to create a diisocyanate or diamine monomer for polymerization, but such applications have not been reported.

Role of this compound in Catalysis or Organocatalysis

Urea and thiourea (B124793) derivatives have gained prominence as organocatalysts, primarily due to their ability to act as hydrogen-bond donors to activate substrates. This has been successfully applied in a variety of asymmetric reactions. However, there are no specific studies detailing the catalytic activity of this compound. The presence of the urea group suggests a potential for such applications, but this remains an unexplored area of research.

Emerging Research Directions and Future Perspectives for 1 Ethoxy 3 P Tolyl Urea

Unexplored Synthetic Avenues and Methodological Advancements for 1-Ethoxy-3-(p-tolyl)urea

The synthesis of N,N'-disubstituted ureas is a well-established field, yet there is always room for methodological refinement to improve efficiency, yield, and sustainability. For this compound, established methods can be adapted, and novel, greener approaches can be explored.

Standard synthesis typically involves the reaction of an isocyanate with an amine or hydroxylamine (B1172632) derivative. In this case, reacting p-tolyl isocyanate with O-ethylhydroxylamine or reacting p-toluidine (B81030) with a source of ethoxyisocyanate would be the most direct routes. Another conventional method involves treating an arylamine, such as p-toluidine, with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, followed by reaction with O-ethylhydroxylamine.

However, emerging research focuses on moving away from hazardous reagents like phosgene and isocyanates. One promising alternative is the use of carbon dioxide (CO2) as a C1 building block. Recent studies have demonstrated the synthesis of various ureas by reacting silylated amines with CO2, a process that proceeds through a silylcarbamate intermediate. researchgate.net Another innovative approach is the direct oxidative carbonylation of amines. Furthermore, the Hofmann rearrangement of primary amides in the presence of an appropriate oxidant can yield ureas, a method that has been successfully applied to produce 1-(p-tolyl)urea from p-toluamide. thieme-connect.com A classic method that could be adapted involves the reaction of an arylamine acetate (B1210297) solution with sodium cyanate, which has been used to prepare p-tolylurea (B1198767) with high yields. orgsyn.org

These unexplored avenues offer fertile ground for developing more sustainable and efficient syntheses of this compound.

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Key Reactants | General Conditions | Potential Advantages/Challenges | Reference |

| Isocyanate Addition | p-Tolyl isocyanate, O-Ethylhydroxylamine | Organic solvent, often at room temperature or with gentle heating. | Advantages: Generally high yield and purity. Challenges: Handling of potentially toxic isocyanates. | General Knowledge |

| Cyanate Condensation | p-Toluidine, Sodium Cyanate, Acetic Acid | Aqueous/acidic medium, controlled temperature. | Advantages: High yields reported for similar ureas. Challenges: Requires suitable ethoxyamine precursor. | orgsyn.org |

| Hofmann Rearrangement | p-Toluamide derivative | Base, Bromine or other oxidant. | Advantages: Avoids isocyanates directly. Challenges: Requires synthesis of an N-ethoxy-p-toluamide precursor. | thieme-connect.com |

| CO2-Based Synthesis | Silylated p-toluidine, Silylated O-ethylhydroxylamine, CO2 | Catalytic system (e.g., Indium-based), moderate pressure and temperature. | Advantages: Utilizes a renewable C1 source (CO2), sustainable. Challenges: Requires silylation of precursors, catalyst development. | researchgate.net |

Novel Reactivity Patterns and Mechanistic Discoveries Involving this compound

The reactivity of this compound is dictated by its constituent functional groups: the urea (B33335) backbone, the p-tolyl ring, and the N-ethoxy group. While the general reactivity of these groups is known, their interplay within this specific molecule could lead to novel reactivity patterns and mechanistic insights.

The urea moiety's N-H protons are acidic and can be deprotonated by a strong base, creating a nucleophilic anion that can participate in alkylation or acylation reactions. Conversely, the carbonyl oxygen and the nitrogen atoms are Lewis basic and can act as nucleophiles. Mechanistic studies on the reaction of simple ureas with dicarbonyl compounds like benzil (B1666583) have shown that the initial step is a nucleophilic attack from the urea onto the protonated carbonyl group of the substrate. rsc.org This highlights the fundamental nucleophilic character of the urea unit.

The p-tolyl group is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation). The urea substituent is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the positions ortho to the urea linkage (positions 2 and 6 of the tolyl ring). The methyl group further activates the ring.

The N-O bond of the ethoxy group presents a unique site for potential reactions, such as reductive cleavage. The interplay between these sites—for instance, how substitution on the ring affects the nucleophilicity of the urea nitrogens or the stability of the N-O bond—is an area ripe for investigation.

Table 2: Potential Reactive Sites and Mechanistic Pathways for this compound

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Expected Outcome/Mechanistic Aspect | Reference |

| Urea N-H Protons | Deprotonation, Alkylation/Acylation | Strong base (e.g., NaH), followed by electrophile (e.g., alkyl halide). | Formation of N-substituted derivatives. | General Knowledge |

| Urea N/O Atoms | Nucleophilic Attack | Acidic conditions, electrophilic substrates (e.g., aldehydes, ketones). | The initial step involves the urea acting as a nucleophile, potentially leading to cyclization or condensation products. | rsc.org |

| p-Tolyl Ring | Electrophilic Aromatic Substitution | Br2/FeBr3, HNO3/H2SO4 | Substitution at the ortho position relative to the urea group. | General Knowledge |

| N-O-C Moiety | Ether Cleavage / N-O Bond Cleavage | Strong reducing agents or harsh acidic conditions. | Potential for fragmentation or rearrangement. | General Knowledge |

Expansion of Non-Biological Application Domains for this compound

While the existing literature on similar structures is dominated by biological applications mdpi.comnih.govgoogle.comcore.ac.uk, the molecular architecture of this compound suggests significant, yet unexplored, potential in various non-biological domains, particularly in materials science and catalysis.

The urea functional group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This directional and strong interaction is a key driver for self-assembly processes. Therefore, this compound could be investigated as a building block for:

Supramolecular Polymers: The formation of long, ordered chains held together by hydrogen bonds.

Organogels: The ability to form fibrous networks in organic solvents, leading to the gelation of the liquid.

Liquid Crystals: The combination of a rigid aromatic core (p-tolyl) and a flexible chain (ethoxy) with strong intermolecular interactions could lead to the formation of liquid crystalline phases.

Furthermore, the nitrogen and oxygen atoms can act as ligands for metal coordination. The molecule could be explored as a ligand in catalysis or for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs), where the urea group could impart specific structural or catalytic properties. The compound could also serve as a key intermediate in the synthesis of more complex heterocyclic systems or as a precursor for polymers containing the urea functionality, which are known for their high thermal stability and strength.

Table 3: Potential Non-Biological Applications and Associated Research Directions

| Potential Application Domain | Key Structural Feature(s) | Hypothesized Function | Required Research Focus |

| Supramolecular Chemistry | Urea group (strong H-bonding), Aromatic ring (π-stacking) | Building block for organogels, liquid crystals, or supramolecular polymers. | Study of self-assembly in various solvents, thermal analysis (DSC), X-ray diffraction, and microscopy (SEM, TEM). |

| Coordination Chemistry | N and O donor atoms | Ligand for transition metal catalysis or formation of coordination polymers. | Synthesis and characterization of metal complexes, testing catalytic activity in benchmark reactions. |

| Polymer Science | Difunctional (N-H) urea group, aromatic ring | Monomer for polyureas or other condensation polymers. | Polymerization studies, characterization of polymer properties (molecular weight, thermal stability, mechanical strength). |

| Synthetic Intermediate | Multiple reactive sites | Precursor for the synthesis of more complex organic molecules and heterocycles. | Exploration of reactivity with various reagents to build molecular complexity. |

Challenges and Opportunities in the Comprehensive Academic Study of this compound

The primary challenge in the study of this compound is the current lack of dedicated research. Its fundamental properties, from a definitive melting point to its full spectroscopic characterization and crystal structure, are not widely documented in accessible academic literature. This scarcity of data presents a significant hurdle for any new investigation.

However, this challenge is intrinsically linked to a wealth of opportunities. The compound represents a "blank slate" for fundamental chemical research. There is a clear opportunity to perform a comprehensive study, beginning with the optimization of its synthesis and leading to a thorough investigation of its physicochemical properties.

The most significant opportunity lies in exploring the non-biological applications outlined previously. The current research landscape for urea derivatives is heavily skewed towards medicinal chemistry. A focused effort to characterize this compound as a material or a ligand would be a novel contribution to the field. Investigating its self-assembly behavior could lead to the discovery of new soft materials. Probing its coordination chemistry could yield new catalysts or functional materials. In essence, the study of this compound provides a chance to broaden the perceived utility of aryl-urea derivatives beyond their established biological roles.

Table 4: Summary of Challenges and Opportunities

| Challenges | Opportunities |

| Lack of dedicated publications and fundamental data. | Opportunity to publish foundational research on synthesis, characterization, and crystal structure. |

| Potential difficulties in synthesis (e.g., precursor availability, regioselectivity). | Development and optimization of novel, sustainable synthetic routes (e.g., using CO2). |

| Overwhelming focus on biological applications for similar structures in the literature. | Pioneering the exploration of non-biological applications in materials science and catalysis. |

| Predicting reactivity and properties without empirical data. | Discovering novel reactivity patterns and mechanistic pathways arising from the unique combination of functional groups. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.